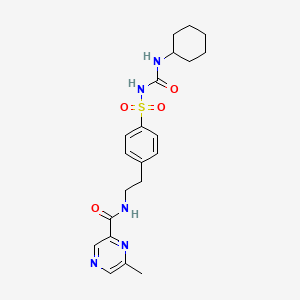![molecular formula C13H18N2O B585598 2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 CAS No. 1346600-76-7](/img/new.no-structure.jpg)
2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is a deuterated derivative of a bis-pyrrole compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 typically involves the reaction of 2-hydroxytrimethylene with 1-methyl-dihydropyrrole under controlled conditions. The deuterated version is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A similar compound used in the synthesis of hyperbranched polyesters.
2,2-Bis(hydroxymethyl)propionate: Another related compound with applications in polymer chemistry.
Uniqueness
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications. Its structural features also make it a versatile building block for various synthetic and industrial processes.
Propriétés
Numéro CAS |
1346600-76-7 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
224.337 |
Nom IUPAC |
1,3-bis[1-(trideuteriomethyl)pyrrol-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3/i1D3,2D3 |
Clé InChI |
DHTGHBBVDGTZGY-WFGJKAKNSA-N |
SMILES |
CN1C=CC=C1CC(CC2=CC=CN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)




![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)


![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)

